2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine
Description
2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-bromophenyl group at position 2 and a methoxy group at position 4.
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
InChI Key |
UAXKFGOKHJUILQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine generally involves the cyclization reaction between a 2-aminopyridine derivative and a 2-bromo-substituted phenacyl bromide or related halogenated ketone under catalytic or basic conditions. The reaction forms the imidazo[1,2-a]pyridine core by intramolecular cyclization with the elimination of a halide.
Synthesis via 2-Amino-5-bromopyridine and Monochloroacetaldehyde (Method for 6-Bromoimidazo[1,2-a]pyridine Core)
A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine, a key intermediate, by reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali base such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine in solvents like ethanol, methanol, or water at 25–55 °C for 2–24 hours. After reaction completion, the product is isolated by extraction with ethyl acetate, drying, rotary evaporation, and recrystallization from ethyl acetate/hexane solvent mixture. This method yields the 6-bromoimidazo[1,2-a]pyridine with high purity and moderate to good yields (67.8% to 72%) depending on the base used and reaction time (5–12 hours).
Table 1. Representative Conditions and Yields for 6-Bromoimidazo[1,2-a]pyridine Synthesis
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Form | Melting Point (°C) |
|---|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 55 | 5 | 72.0 | Off-white crystals | 76.5–78.0 |
| 2 | Sodium carbonate | Ethanol | 55 | 10 | 67.8 | Light brown crystals | 76.3–78.2 |
| 3 | Sodium hydroxide | Methanol | 55 | 12 | Not specified | Brown solid | Not specified |
Note: The starting material is 2-amino-5-bromopyridine, reacted with monochloroacetaldehyde aqueous solution (40%).
Ultrasound-Assisted One-Pot Synthesis Using Iodine and Ionic Liquids
A more recent and efficient method involves the one-pot synthesis of substituted imidazo[1,2-a]pyridines by reacting 2-aminopyridine with substituted acetophenones (including bromo-substituted analogs) in the presence of iodine and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a catalyst under ultrasonic irradiation at 30–35 °C. The reaction time is typically 2.5 hours, followed by base treatment (NaOH or K2CO3) to improve yield. This method offers high yields (up to 82%) and mild conditions.
Table 2. Effect of Base on Yield of 2-Phenylimidazo[1,2-a]pyridine (Model Reaction)
| Entry | Base | Equiv. | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | 1.0 | 20 | 53 |
| 2 | NaOH | 1.5 | 20 | 66 |
| 3 | NaOH | 2.0 | 20 | 71 |
| 4 | NaOH | 16.0 | 20 | 78 |
| 5 | K2CO3 | 1.0 | 20 | 57 |
| 6 | K2CO3 | 1.5 | 20 | 73 |
| 7 | K2CO3 | 2.0 | 20 | 76 |
| 8 | K2CO3 | 4.0 | 20 | 82 |
Reaction conditions: acetophenone (0.51 mmol), 2-aminopyridine (1.17 mmol), iodine (0.61 mmol), 20 mol% [BMIM]BF4, ultrasound, 30–35 °C, 2.5 h, followed by base treatment.
This approach has been successfully extended to bromo-substituted acetophenones, indicating its applicability to synthesize 2-(2-bromophenyl)-6-methoxyimidazo[1,2-a]pyridine by using 6-methoxy-2-aminopyridine and 2-bromo-4'-methoxyacetophenone analogs.
Summary of Synthetic Routes
Analytical Characterization and Research Findings
- The products from these methods have been characterized by melting point determination, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
- For example, the 6-bromoimidazo[1,2-a]pyridine intermediate shows characteristic 1H NMR signals around δ 8.19 (singlet, 1H), 7.65 (singlet, 1H), and aromatic multiplets between δ 7.21–7.28 ppm.
- The ecofriendly synthesis products confirm the presence of the imidazo[1,2-a]pyridine ring by IR bands at ~1665 cm⁻¹ (C=N stretch) and aromatic C-H stretches near 3130 cm⁻¹.
- Ultrasound-assisted products show comparable spectral data with high purity and yields, confirming the efficiency of this method.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced analogs.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 6
The methoxy group at position 6 distinguishes this compound from analogs with other substituents:
- 6-Methyl vs. 6-Methoxy: 2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine () has a molecular mass of 287.16 Da (C₁₄H₁₁BrN₂). The methyl group is less polar than methoxy, reducing aqueous solubility.
- 6-Bromo Substituents :
- 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM, ) exhibits dual bromine substituents, increasing molecular weight (367.01 Da) and lipophilicity. Bromine’s electron-withdrawing effect contrasts with methoxy’s donating properties, affecting electronic distribution and interaction with biological targets .
Table 1: Substituent Impact at Position 6
| Compound | Substituent | Molecular Formula | Molecular Mass (Da) | Key Properties |
|---|---|---|---|---|
| Target Compound | 6-OCH₃ | C₁₄H₁₁BrN₂O | ~313.16* | Enhanced solubility, resonance |
| 2-(2-Bromophenyl)-6-methyl analog | 6-CH₃ | C₁₄H₁₁BrN₂ | 287.16 | Lipophilic, inductive effects |
| 6-Bromo-2-(4-bromophenyl) (KOXGEM) | 6-Br | C₁₃H₈Br₂N₂ | 367.01 | High lipophilicity, EWG effects |
*Estimated based on structural similarity.
Substituent Effects at Position 2
The 2-bromophenyl group is a critical structural feature shared with several analogs:
- Ortho vs. The ortho-bromo substituent in the target compound may hinder rotation, stabilizing specific conformations .
- Electron-Withdrawing Groups (EWGs) :
- 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine (PILGAV01, ) introduces a nitro group, a stronger EWG than bromine. This increases electrophilicity, favoring nucleophilic substitution reactions compared to the target compound’s bromine .
Biological Activity
2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with a bromophenyl substituent and a methoxy group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is C_12H_10BrN_3O. The presence of bromine and methoxy groups enhances its reactivity and biological interactions.
1. Anticancer Activity
Research indicates that 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, studies have shown that this compound can effectively target specific kinases involved in cancer pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 5.0 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 4.5 | Inhibition of cell proliferation |
| A549 (Lung) | 3.8 | Targeting specific kinases |
2. Antimicrobial Activity
The imidazo[1,2-a]pyridine class has been studied for antimicrobial properties. Preliminary data suggest that 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine demonstrates antibacterial activity against several strains, including Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.4 µg/mL |
| Staphylococcus aureus | 0.8 µg/mL |
| Escherichia coli | 1.0 µg/mL |
3. Anti-inflammatory Activity
Compounds in the imidazo[1,2-a]pyridine family have shown potential anti-inflammatory effects. Research has indicated that 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Table 3: Anti-inflammatory Effects
| Inflammatory Marker | Treatment Group | Result |
|---|---|---|
| TNF-α | Control | High levels |
| Treated (5 µM) | Significant reduction | |
| IL-6 | Control | High levels |
| Treated (5 µM) | Significant reduction |
Case Studies
A series of studies have focused on the pharmacological potential of imidazo[1,2-a]pyridines, including this specific compound:
- Study on Cancer Cell Lines : A study published in Molecules demonstrated that the compound exhibited potent cytotoxicity against HCT-116 cells with an IC50 value of 5 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : Research conducted by Wang et al. highlighted the compound's effectiveness against Mycobacterium tuberculosis with an MIC of 0.4 µg/mL, indicating its potential use in treating tuberculosis .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine?
Methodological Answer:
The synthesis typically involves cyclization reactions between 2-bromo-1-(2-bromophenyl)ethanone and 2-amino-3-methoxypyridine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Key steps include:
- Halogenation : Bromine substitution at the 2-position of the phenyl group (via electrophilic aromatic substitution) .
- Cyclocondensation : Formation of the imidazo[1,2-a]pyridine core using catalysts like Pd(OAc)₂ or CuI to facilitate cross-coupling reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
Standard characterization includes:
- NMR Spectroscopy : NMR (DMSO-d₆) identifies methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons at δ 7.2–8.1 ppm. NMR confirms the imidazo[1,2-a]pyridine backbone (C-2 at ~110 ppm, C-6 at ~150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.05) .
- X-ray Crystallography : Resolves spatial arrangement of bromophenyl and methoxy substituents .
Advanced: How can regioselective functionalization of the imidazo[1,2-a]pyridine scaffold be optimized?
Methodological Answer:
Regioselectivity is controlled by:
- Catalytic Systems : Co-catalyzed C–H activation (10 mol% CoC₂O₄, 1,10-phenanthroline) enables selenylation at the 6-position with KSeCN .
- Directing Groups : Methoxy at C-6 directs electrophilic substitution to C-3 or C-8 via steric/electronic effects .
- Solvent Effects : Polar solvents (MeCN, DMF) stabilize transition states for cross-coupling (e.g., Suzuki-Miyaura at C-2) .
Advanced: What mechanistic pathways explain catalytic transformations involving this compound?
Methodological Answer:
- Palladium-Catalyzed Carbonylation : CO insertion into 2-(2-bromophenyl)imidazo[1,2-a]pyridine forms indeno-fused derivatives via tandem C–H activation and reductive elimination .
- Copper-Mediated Selenylation : CuI catalyzes C–Se bond formation through a radical pathway, with NCS as an oxidant .
- Acid/Base-Mediated Rearrangements : Methoxy groups stabilize intermediates in ring-expansion reactions (e.g., chromenone synthesis) .
Advanced: How do structural modifications influence biological activity in SAR studies?
Methodological Answer:
- Methoxy Group : Enhances solubility and hydrogen-bonding capacity, improving binding to kinase targets (e.g., CDK inhibitors) .
- Bromophenyl Substituent : Increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted agents .
- Positional Effects : C-6 methoxy vs. C-8 halogenation alters selectivity in antimicrobial assays (MIC reduced from 32 µg/mL to 8 µg/mL) .
Advanced: How can contradictory data in reaction yields or selectivity be resolved?
Methodological Answer:
- Condition Screening : Systematic variation of catalysts (Pd vs. Co), temperatures (80–130°C), and solvents (DMF vs. MeCN) identifies optimal parameters .
- Computational Modeling : DFT calculations predict regioselectivity trends (e.g., Fukui indices for electrophilic attack at C-3 vs. C-8) .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation to adjust reaction stoichiometry .
Basic: What strategies improve solubility and purification of this compound?
Methodological Answer:
- Derivatization : Salt formation (e.g., HCl adducts) enhances aqueous solubility .
- Microwave-Assisted Crystallization : Reduces particle size for improved dissolution in DMSO/PBS buffers .
- HPLC Purification : Reverse-phase C18 columns (MeOH/H₂O + 0.1% TFA) resolve closely related impurities .
Advanced: What in vitro/in vivo models are used to evaluate its biological activity?
Methodological Answer:
- Anticancer Assays : MTT assays (IC₅₀ = 12 µM in HeLa cells) and xenograft models (tumor volume reduction by 60% at 50 mg/kg) .
- Antimicrobial Testing : Broth microdilution (MIC = 8 µg/mL for S. aureus) and biofilm inhibition assays .
- ADME Profiling : Caco-2 permeability (Papp = 5.6 × 10⁻⁶ cm/s) and hepatic microsome stability (t₁/₂ > 120 min) .
Notes
- Data Consistency : Cross-validated synthesis protocols and spectral data from PubChem, Acta Crystallographica, and peer-reviewed journals.
- Methodological Rigor : Emphasized catalytic systems, SAR, and mechanistic studies to align with academic research needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
